
4-Methoxyacetophenone (D3)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxyacetophenone (D3), also known as 4-Acetylanisole, is an organic compound with the molecular formula C9H10O2. It is a member of the class of acetophenones, characterized by a methoxy group at the para position relative to the acetyl group. This compound is commonly used in the synthesis of various pharmaceuticals, resins, and flavoring agents .
準備方法
Synthetic Routes and Reaction Conditions
4-Methoxyacetophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of anisole with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is typically carried out in a solvent like dichloroethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
In industrial settings, the production of 4-Methoxyacetophenone often involves similar Friedel-Crafts acylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through recrystallization or distillation .
化学反応の分析
Types of Reactions
4-Methoxyacetophenone undergoes various chemical reactions, including:
Reduction: It can be reduced to 4-methoxyphenylethanol using biocatalytic enantioselective reduction with immobilized Rhodotorula sp.
Oxidation: It can be oxidized to 4-methoxybenzoic acid using strong oxidizing agents.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reagents include biocatalysts or chemical reducing agents like sodium borohydride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products
Reduction: 4-Methoxyphenylethanol
Oxidation: 4-Methoxybenzoic acid
Substitution: Products vary based on the nucleophile used.
科学的研究の応用
4-Methoxyacetophenone has a wide range of applications in scientific research:
Biology: It is used to study the activity of ketones against bacterial spores and cells.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: It is used in the manufacture of resins, flavoring agents, and perfumes.
作用機序
The mechanism of action of 4-Methoxyacetophenone varies depending on its application. In biocatalytic reduction, it interacts with enzymes to form the reduced product. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways .
類似化合物との比較
4-Methoxyacetophenone can be compared with other acetophenone derivatives such as:
4-Methylacetophenone: Similar structure but with a methyl group instead of a methoxy group.
4-Chloroacetophenone: Contains a chloro group, leading to different reactivity and applications.
4-Bromoacetophenone: Similar to 4-Chloroacetophenone but with a bromo group.
These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical properties and applications.
特性
分子式 |
C9H10O2 |
|---|---|
分子量 |
153.19 g/mol |
IUPAC名 |
1-[4-(trideuteriomethoxy)phenyl]ethanone |
InChI |
InChI=1S/C9H10O2/c1-7(10)8-3-5-9(11-2)6-4-8/h3-6H,1-2H3/i2D3 |
InChIキー |
NTPLXRHDUXRPNE-BMSJAHLVSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC1=CC=C(C=C1)C(=O)C |
正規SMILES |
CC(=O)C1=CC=C(C=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


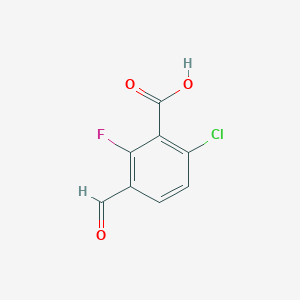
![2-methoxy-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]propanamide](/img/structure/B14771333.png)

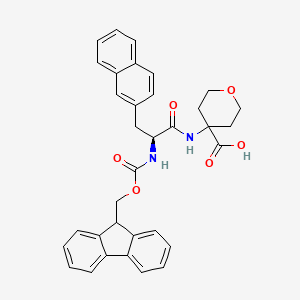

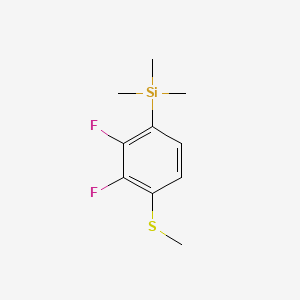
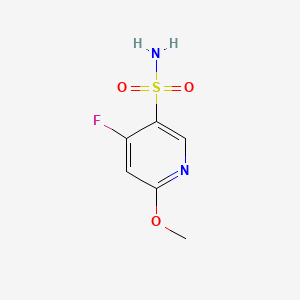

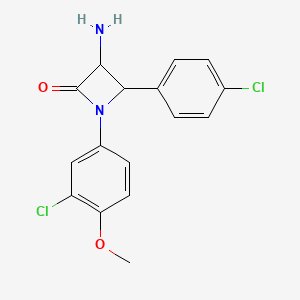
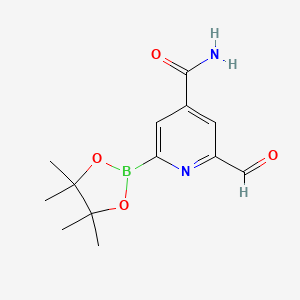
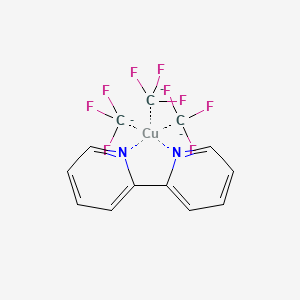
![2-(Benzo[d][1,3]dioxol-5-yl)ethyl pivalate](/img/structure/B14771399.png)
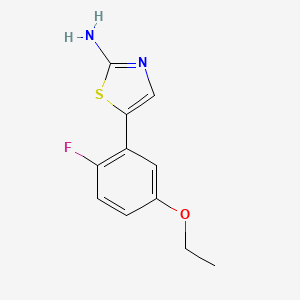
![[(2R)-2-(6-benzamidopurin-9-yl)-2-[(2S)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxypropan-2-yl]oxyethyl] benzoate](/img/structure/B14771408.png)
